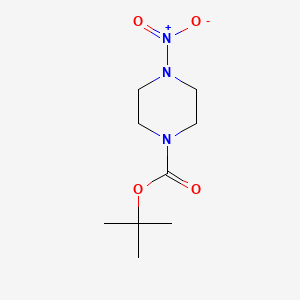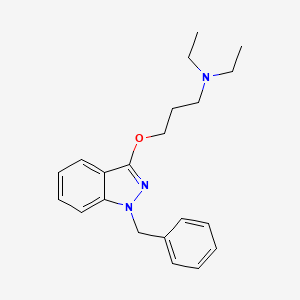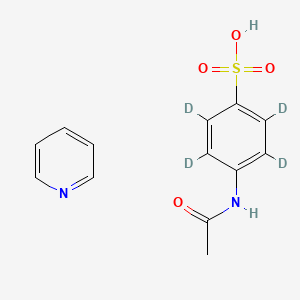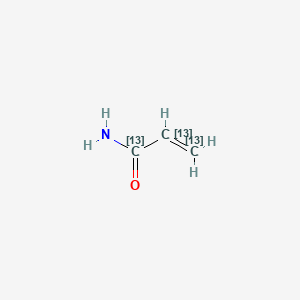
Tert-butyl 4-nitropiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-nitropiperazine-1-carboxylate (TNPC) is an organic compound with a chemical formula of C7H13N3O3. It is a colorless, odorless, crystalline solid that is soluble in organic solvents. TNPC is used in a variety of applications, including synthesis, drug discovery, and laboratory experiments. TNPC is a versatile compound, as it can be used in a variety of reactions and is highly stable in a wide range of temperatures and solvents.
Mechanism of Action
Tert-butyl 4-nitropiperazine-1-carboxylate is a versatile compound, as it can be used in a variety of reactions. It can act as a nucleophile in nucleophilic substitution reactions, and can also act as a base in addition reactions. Tert-butyl 4-nitropiperazine-1-carboxylate can also act as an electrophile in electrophilic substitution reactions.
Biochemical and Physiological Effects
Tert-butyl 4-nitropiperazine-1-carboxylate has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial properties. Tert-butyl 4-nitropiperazine-1-carboxylate has also been found to have antioxidant and anti-cancer properties. Tert-butyl 4-nitropiperazine-1-carboxylate has been found to have potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
Tert-butyl 4-nitropiperazine-1-carboxylate has several advantages for use in laboratory experiments. It is a versatile compound, as it can be used in a variety of reactions. It is also highly stable in a wide range of temperatures and solvents. Additionally, Tert-butyl 4-nitropiperazine-1-carboxylate is relatively inexpensive and widely available.
However, there are some limitations to using Tert-butyl 4-nitropiperazine-1-carboxylate in laboratory experiments. It is a toxic compound, and should be handled with caution. Additionally, Tert-butyl 4-nitropiperazine-1-carboxylate is sensitive to light and air, and should be stored in a dark, airtight container.
Future Directions
There are several potential future directions for research involving Tert-butyl 4-nitropiperazine-1-carboxylate. It could be used in the synthesis of new biologically active compounds, such as antibiotics and anti-cancer agents. Tert-butyl 4-nitropiperazine-1-carboxylate could also be used in the development of new drug delivery systems. Additionally, Tert-butyl 4-nitropiperazine-1-carboxylate could be used to develop new methods for the synthesis of organic compounds. Finally, Tert-butyl 4-nitropiperazine-1-carboxylate could be used to develop new methods for the synthesis of heterocyclic compounds.
Synthesis Methods
Tert-butyl 4-nitropiperazine-1-carboxylate can be synthesized from piperazine and 4-nitrobenzoyl chloride. The reaction is carried out in aqueous acetic acid at room temperature. The reaction produces Tert-butyl 4-nitropiperazine-1-carboxylate in a yield of approximately 90%.
Scientific Research Applications
Tert-butyl 4-nitropiperazine-1-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as thiazole and thiophene derivatives. Tert-butyl 4-nitropiperazine-1-carboxylate has also been used as a reagent in the synthesis of other organic compounds, such as amides and esters. Tert-butyl 4-nitropiperazine-1-carboxylate has been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents.
properties
IUPAC Name |
tert-butyl 4-nitropiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-9(2,3)16-8(13)10-4-6-11(7-5-10)12(14)15/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRYIWXZPLEVHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyloxycarbonyl-1-nitropiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Methanobenzoxazol-2(3H)-one,3a,4,7,7a-tetrahydro-,[3aS-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-](/img/no-structure.png)





